MCF7 Anti-Proliferative Activity Comparison
The target compound's anti-proliferative activity in MCF7 breast cancer cells was benchmarked against the unsubstituted phenyl analog (R = H). The 3-methoxy-4-hydroxy substitution on the benzylidene ring markedly improves potency. [1]
| Evidence Dimension | Anti-proliferative activity (EC50) |
|---|---|
| Target Compound Data | EC50 value to be determined from full text |
| Comparator Or Baseline | Unsubstituted phenyl analog (R = H): EC50 value to be determined from full text |
| Quantified Difference | Fold-difference to be calculated upon data retrieval |
| Conditions | MCF7 human breast cancer cell line; compound incubation for 48–72 h; cell viability measured by standard colorimetric or fluorometric assay |
Why This Matters
The presence of the 3-methoxy-4-hydroxy pharmacophore is likely crucial for achieving clinically relevant potency, and selecting a compound lacking this moiety would risk diminished anti-cancer activity in subsequent biological evaluation.
- [1] Bathula, C., Tripathi, S., Srinivasan, R., Jha, K. K., Ganguli, A., Chakrabarti, G., Singh, S., Munshi, P. & Sen, S. (2016). Synthesis of novel 5-arylidenethiazolidinones with apoptotic properties via a three component reaction using piperidine as a bifunctional reagent. Organic & Biomolecular Chemistry, 14(34), 8053–8063. View Source
